molecular formula C24H21N5OS2 B3009950 3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 862829-47-8

3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B3009950
CAS RN: 862829-47-8
M. Wt: 459.59
InChI Key: PUECWZYCFBUKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H21N5OS2 and its molecular weight is 459.59. The purity is usually 95%.
BenchChem offers high-quality 3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The structural features of this compound, particularly the presence of a 1,2,4-triazole ring, are indicative of potential antitumor properties. Triazole derivatives have been extensively studied for their antitumor activities . They can act as inhibitors of enzymes like tyrosine kinase, which are crucial in the signaling pathways of cancer cells. Research could explore the efficacy of this compound against various cancer cell lines to determine its potential as a cancer therapeutic agent.

Antioxidant Properties

Organoselenium compounds, which include structures similar to the benzo[d]thiazol moiety, have been recognized for their antioxidant capabilities . This compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases.

properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS2/c30-24-29(20-10-4-5-11-21(20)32-24)16-22-26-27-23(31-17-19-9-6-13-25-15-19)28(22)14-12-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECWZYCFBUKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CN=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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